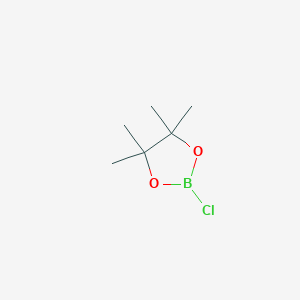
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Übersicht
Beschreibung
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Tetramethylethylene chlorophosphite, is a chemical compound with the empirical formula C6H12ClO2P . It has a molecular weight of 182.59 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1(C)OP(Cl)OC1(C)C . The InChI key is WGPCXYWWBFBNSS-UHFFFAOYSA-N . Chemical Reactions Analysis
This compound is suitable for various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a refractive index of n20/D 1.471 (lit.), a boiling point of 81.5-82 °C/13 mmHg (lit.), and a density of 1.149 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Ortho-Modified Derivatives Synthesis : A study by Spencer et al. (2002) focused on synthesizing ortho-modified derivatives of 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, specifically mercapto- and piperazino-methyl-phenylboronic acid derivatives. These compounds displayed inhibitory activity against serine proteases including thrombin (Spencer et al., 2002).
Lignin Analysis : Granata and Argyropoulos (1995) utilized this compound as a reagent for quantitative 31P NMR analysis of hydroxyl groups in lignins. The method offered excellent resolution of various phenolic hydroxyl environments (Granata & Argyropoulos, 1995).
Catalytic Reactions : Murata et al. (2002) demonstrated the use of this compound in dehydrogenative borylation reactions catalyzed by rhodium and ruthenium, leading to the synthesis of vinylboronates (Murata et al., 2002).
Material Science and Applications
Liquid Crystal Display Technology : Das et al. (2015) synthesized novel derivatives of this compound for potential application in liquid crystal display (LCD) technology. These compounds are also being tested for therapeutic use in neurodegenerative diseases (Das et al., 2015).
Optical Properties and Sensor Applications : Nie et al. (2020) designed a 4-substituted pyrene derivative using phenyl boronic ester, which demonstrated sensitivity and selectivity for hydrogen peroxide (H2O2), enabling its detection in living cells (Nie et al., 2020).
Additional Chemical Studies
Electrochemical Properties : Tanigawa et al. (2016) conducted electrochemical analyses of sulfur-containing organoboron compounds derived from this compound, providing insights into their oxidation potentials and anodic substitution reactions (Tanigawa et al., 2016).
Synthesis and Structural Analysis : Wu et al. (2021) synthesized and characterized new compounds using this dioxaborolane, contributing to the understanding of their molecular and vibrational properties (Wu et al., 2021).
Eigenschaften
IUPAC Name |
2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12BClO2/c1-5(2)6(3,4)10-7(8)9-5/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYSAPTWKRPBOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552592 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67975-91-1 | |
| Record name | 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80552592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

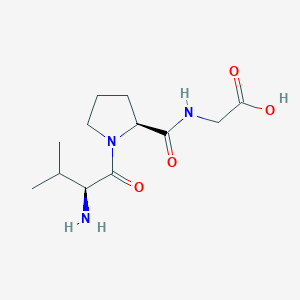
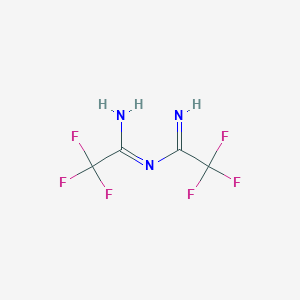
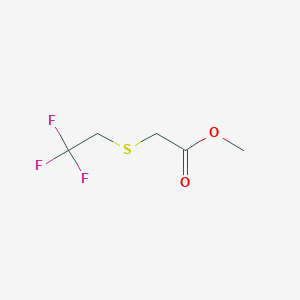

![1-[4-(Propan-2-yl)cyclohexyl]ethan-1-one](/img/structure/B3055871.png)
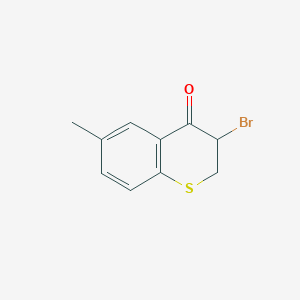
![2-Propenoic acid, 2-[methyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B3055874.png)
![Benzyl 2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetate](/img/structure/B3055875.png)

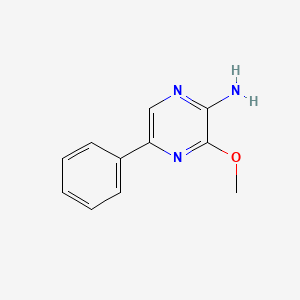
![3,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3055880.png)
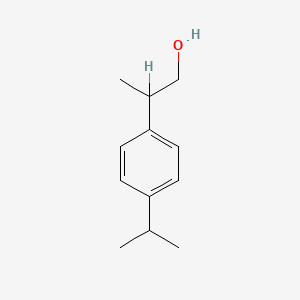
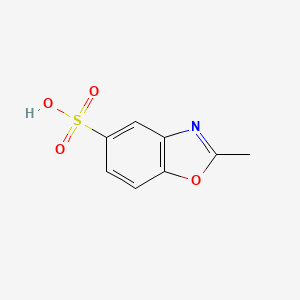
![Ethyl 7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B3055885.png)